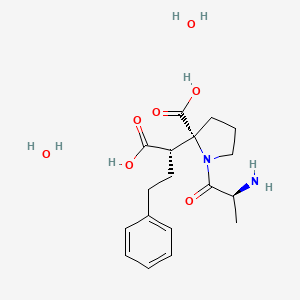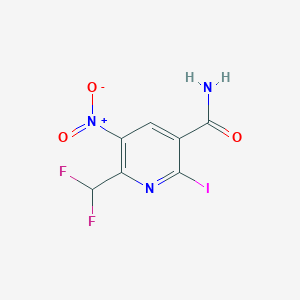
(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indole-6-carbaldehyde oxime: is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-indole-6-carbaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: While specific industrial production methods for 1H-indole-6-carbaldehyde oxime are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-indole-6-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives
Applications De Recherche Scientifique
1H-indole-6-carbaldehyde oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-indole-6-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The indole ring can participate in π-π stacking interactions and hydrophobic interactions, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1H-indole-3-carbaldehyde: Another indole derivative used in similar research applications.
1H-indole-2-carbaldehyde: Known for its role in the synthesis of biologically active molecules.
1H-indole-5-carbaldehyde: Utilized in the development of pharmaceuticals and agrochemicals.
Uniqueness: 1H-indole-6-carbaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its oxime group provides additional functionality compared to other indole carbaldehydes, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6- |
Clé InChI |
KSVPBLUWVAYFSN-WDZFZDKYSA-N |
SMILES isomérique |
C1=CC(=CC2=C1C=CN2)/C=N\O |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)


![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)







